3-[1-(4-chlorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(4-chlorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-10-3-1-9(2-4-10)13(19)16-6-5-11(7-16)17-12(18)8-21-14(17)20/h1-4,11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVBFPBUOPWGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrrolidine and thiazolidine rings. The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrroles . The thiazolidine ring is often formed by the reaction of cysteine with aldehydes or ketones . The final step involves the coupling of the pyrrolidine and thiazolidine rings with the 4-chlorobenzoyl group under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cyclization steps and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Acylation of Pyrrolidine
The 4-chlorobenzoyl group is introduced via acylation of the pyrrolidine’s amine group. This typically uses 4-chlorobenzoyl chloride in the presence of a base (e.g., pyridine or NaHCO₃) to activate the amine for nucleophilic acyl substitution .
| Acylation Method | Reagents | Conditions | Reference |
|---|---|---|---|
| Direct Acylation | 4-Chlorobenzoyl Chloride, Pyridine | RT or reflux | |
| Mixed Anhydride | Acyl Chloride, Base | Anhydrous Conditions |
Characterization and Structural Analysis
The compound is characterized using NMR spectroscopy and mass spectrometry . Key features include:
-
13C NMR : Peaks for carbonyl carbons (C=O) at ~160–200 ppm and sulfur-containing carbons (C-S) at ~50–70 ppm .
-
1H NMR : Signals for aromatic protons (4-chlorobenzoyl) and pyrrolidine ring protons .
-
LCMS : Molecular ion peak at [M+H]+ corresponding to the molecular formula.
Core Formation
The TZD core forms via a two-step process :
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Nucleophilic attack of thiourea’s sulfur on chloroacetic acid.
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Cyclization with elimination of HCl, forming the thiazolidine ring .
Substituent Addition
The pyrrolidinyl group is introduced via a three-component reaction (e.g., amine, formaldehyde, and acylating agent), followed by intramolecular cyclization .
Acylation
The 4-chlorobenzoyl group is added via nucleophilic acyl substitution , where the pyrrolidine’s amine reacts with the acyl chloride .
Pharmacological and Structural Insights
While specific data for this compound is unavailable, TZD derivatives generally exhibit:
The pyrrolidine ring enhances lipophilicity , potentially improving bioavailability. The 4-chlorobenzoyl group may contribute to target selectivity through hydrophobic interactions .
Challenges and Considerations
-
Regioselectivity : Ensuring substitution occurs at the 3-position of the TZD ring.
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Stability : Sensitivity of the thiazolidine ring to acidic/basic conditions during synthesis .
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Yield Optimization : Use of catalysts (e.g., piperidine) or microwave-assisted methods to accelerate reactions .
Comparison with Analogous Compounds
| Feature | Current Compound | Analogous TZD Derivatives |
|---|---|---|
| Core Structure | Thiazolidine-2,4-dione | Thiazolidine-2,4-dione |
| Substituent | Pyrrolidin-3-yl + 4-Cl-benzoyl | Arylidene, Triazole, etc. |
| Synthesis Method | Multi-step condensation | Knoevenagel, Mannich |
| Biological Activity | Hypothetical | Antidiabetic, Antimicrobial |
Scientific Research Applications
Chemical Applications
Synthesis and Reagent Use
- This compound serves as a versatile building block in organic synthesis. It can be utilized as a reagent in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.
- For example, the compound can undergo oxidation with agents like hydrogen peroxide to yield sulfoxides or sulfones, while reduction can be achieved using lithium aluminum hydride or sodium borohydride to modify carbonyl functionalities.
Biological Applications
Antimicrobial and Anticancer Properties
- Research indicates that compounds containing thiazolidine rings exhibit significant biological activities. Studies have demonstrated that derivatives of thiazolidine can possess antimicrobial properties against various pathogens .
- Additionally, 3-[1-(4-chlorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is being investigated for its potential anticancer effects. The structural features of the compound suggest it may interact with biological targets relevant to cancer treatment .
Medicinal Applications
Drug Development Potential
- The compound's unique structure positions it as a promising candidate for drug development. Its thiazolidine framework is known for providing bioactive molecules with favorable pharmacological profiles.
- Ongoing studies are focusing on its efficacy in treating conditions such as diabetes and obesity due to its potential influence on metabolic pathways .
Industrial Applications
Material Development
- In the industrial sector, this compound is being explored for its utility in developing new materials. Its properties may contribute to advancements in pharmaceutical formulations and other chemical products.
- The compound may also serve as an intermediate in synthesizing more complex pharmaceuticals, enhancing the efficiency of drug production processes.
Case Studies
Case Study 1: Antimicrobial Activity
A series of substituted thiazolidines were synthesized and evaluated for their antimicrobial efficacy against Gram-positive bacteria. The results indicated that certain derivatives exhibited potent activity, supporting the hypothesis that modifications to the thiazolidine structure can enhance biological activity.
Case Study 2: Drug Candidate Evaluation
A recent study investigated the pharmacological effects of thiazolidine derivatives on glucose metabolism. The findings suggested that these compounds could potentially lower blood glucose levels in diabetic models, indicating their therapeutic promise .
Mechanism of Action
The mechanism of action of 3-[1-(4-chlorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
- Pyrrolidine vs. Propenyl/Benzylidene Groups : Unlike derivatives with benzylidene-propenyl chains (e.g., ad21/ad22), which showed antidiabetic efficacy in rats , the pyrrolidine ring in the target compound introduces conformational rigidity, possibly altering PPAR-γ binding specificity.
Patent and Therapeutic Landscape
A patent (WO2017/021634A1) describes combining TZD derivatives with EGFR tyrosine kinase inhibitors, suggesting synergistic applications in cancer therapy .
Biological Activity
3-[1-(4-chlorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring fused with a pyrrolidine moiety and a chlorobenzoyl substituent. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, thiazolidine derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells .
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Induces apoptosis via caspase activation |
| Compound B | A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
| This compound | HeLa (Cervical) | TBD | TBD |
Antimicrobial Activity
Thiazolidine derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Efficacy of Thiazolidine Compounds
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL |
| Compound D | Escherichia coli | 64 µg/mL |
| This compound | TBD | TBD |
The biological activity of this compound may involve several mechanisms:
- Caspase Activation : Inducing apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Regulation : Interfering with cell cycle progression, particularly at the G2/M checkpoint.
- Membrane Disruption : Affecting bacterial cell membranes leading to cell lysis.
Case Studies
Several studies have explored the biological effects of thiazolidine derivatives:
- Study 1 : A recent investigation focused on the anticancer properties of thiazolidine derivatives similar to this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .
- Study 2 : Another study evaluated the antimicrobial effects against various pathogens. The results demonstrated that thiazolidine compounds could effectively inhibit bacterial growth, suggesting potential applications in treating infections .
Q & A
Q. What are the established synthetic routes for 3-[1-(4-chlorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione, and what are their key challenges?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving:
Pyrrolidine Substitution : Reacting 4-chlorobenzoyl chloride with a pyrrolidine derivative to introduce the chlorobenzoyl group.
Thiazolidine-2,4-dione Formation : Cyclization using thiourea derivatives or coupling with mercaptoacetic acid under acidic conditions .
Key Challenges :
- Low yields due to steric hindrance from the pyrrolidine moiety.
- Byproduct formation during cyclization.
Table 1 : Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| 1 | 4-Chlorobenzoyl chloride, DCM, RT | 65–70 | NMR, IR |
| 2 | Thiourea, HCl reflux | 40–50 | HPLC, MS |
Q. How can structural elucidation of this compound be systematically performed?
Methodological Answer: Combine:
- X-ray Crystallography : Resolves stereochemistry and confirms the pyrrolidine-thiazolidine-dione linkage (e.g., bond angles and torsional strain analysis) .
- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., chlorobenzoyl aromatic protons at δ 7.4–7.6 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 353.8) .
Q. What solvent systems are optimal for purification, and how do they affect crystallization?
Methodological Answer:
Q. What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Antioxidant Potential : DPPH radical scavenging assays (IC₅₀ measurement) .
Table 2 : Example Bioactivity Data
| Assay | Target | Result (IC₅₀/MIC) |
|---|---|---|
| DPPH | Free radicals | 12.5 μM |
| MIC | S. aureus | 25 μg/mL |
Q. How can reaction intermediates be stabilized during synthesis?
Methodological Answer:
- Low-Temperature Quenching : For acid-sensitive intermediates (e.g., chlorobenzoyl-pyrrolidine adducts), use ice-cold ethanol to prevent hydrolysis.
- Inert Atmosphere : N₂ purging reduces oxidation of thiazolidine-dione intermediates .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reduce trial-and-error approaches?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (DFT) model transition states to predict feasible pathways .
- Machine Learning : Train models on existing reaction datasets to prioritize conditions (e.g., solvent, catalyst) for higher yields .
Table 3 : Computational vs. Experimental Yields
| Method | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| DFT | 52 | 48 |
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Q. What strategies enhance the compound’s metabolic stability for pharmacological studies?
Methodological Answer:
Q. How can Design of Experiments (DoE) improve reaction scalability?
Methodological Answer:
Q. What structural modifications enhance selectivity in enzyme inhibition?
Methodological Answer:
- SAR Studies : Modify substituents on the pyrrolidine ring (e.g., replace 4-chlorobenzoyl with nitro groups) and assay against target enzymes.
- Co-crystallization : Resolve enzyme-ligand complexes to identify binding hotspots (e.g., hydrophobic pockets) .
Table 4 : SAR Data for Analogues
| Substituent | Enzyme Inhibition (% at 10 μM) |
|---|---|
| 4-Cl | 85 |
| 4-NO₂ | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
